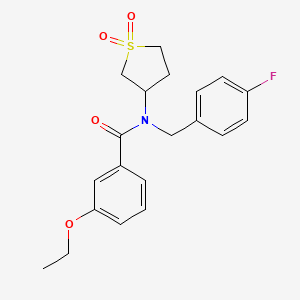![molecular formula C20H31NO2 B5509858 4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)
4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of complex pyrrolidin-based molecules. For instance, a compound was synthesized through a straightforward multicomponent reaction, highlighting the potential for creating complex structures through efficient synthetic pathways (Sharma et al., 2013).
Molecular Structure Analysis
Molecular structure analysis frequently utilizes crystallography to reveal planarity, conformation, and supermolecular assembly. The analysis of a pyrrolidin-based molecule demonstrated an essentially planar structure except for the pyrrolidin ring, which adopted a normal envelope conformation, and the structure was stabilized by various intermolecular interactions (Sharma et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving related compounds can lead to the formation of bicyclic products through sequences like ring-closing metathesis and radical cyclization, indicating the versatility and reactivity of pyrrolidinyl-containing compounds (Clive & Cheng, 2001).
Physical Properties Analysis
The study of physical properties, including thermal and optical characteristics, is crucial for understanding the material's behavior. For example, a pyridinium compound based on a methyl pyridinium structure demonstrated significant insights into thermal, linear, and nonlinear optical properties, providing a foundation for exploring the physical properties of similar compounds (Antony et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, can be inferred from studies on similar molecules. For instance, self-assembly studies of diethylborylphenylpyridine compounds reveal insights into the chemical behavior and interaction potentials of pyrrolidine-containing compounds through boron−nitrogen coordination bonds (Wakabayashi et al., 1999).
Aplicaciones Científicas De Investigación
Ring-Closing Metathesis and Radical Cyclization : α,ω-(Phenylseleno) carbonyl compounds have been used in anionic reactions to create substances that undergo sequential ring-closing metathesis and radical cyclization, forming bicyclic products (Clive & Cheng, 2001).
Organocatalysis in Stereoselective Michael Addition : Pyrrolidine-based catalysts derived from l-proline have demonstrated efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds (Singh et al., 2013).
Enantioselective Addition of Diethylzinc to Aldehydes : Chiral ligands synthesized from (R)-1-phenylethylamine have been used in the enantioselective addition of diethylzinc to benzaldehyde, controlling the stereochemical outcome and producing various chiral secondary alcohols (Asami et al., 2015).
CO2 Equilibrium Solubility in Tertiary Amine Solvents : The CO2 equilibrium solubility of novel tertiary amines, including 1-(2-Hydroxyethyl)pyrrolidine, has been investigated using thermodynamic and ANN models (Liu et al., 2019).
Gas-phase Pyrolytic Reactions : Pyrolysis of compounds containing primary, secondary, and tertiary alcohols, including 4-phenyl-1-butanol and 2-methyl-3-phenyl-1-propanol, was studied, offering insights into the kinetic results and product analysis (Dib et al., 2008).
Catalysts for Organic Reactions : Ru(II), Pd(II), and Pt(II) complexes with seleno and thio derivatives of pyrrolidine have been synthesized and explored as catalysts for Heck and Suzuki–Miyaura coupling reactions and oxidation of alcohols (Singh et al., 2009).
Synthesis and Characterization of New Soluble Polyamides : New polyamides were synthesized using a dicarboxylic acid monomer bearing a pendent tert-butylcyclohexylidene group, demonstrating excellent solubility and thermal properties (Liaw et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3,3-diethylpyrrolidin-1-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-5-20(6-2)12-13-21(15-20)18(22)17-9-7-8-16(14-17)10-11-19(3,4)23/h7-9,14,23H,5-6,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFBEQBZTYYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C(=O)C2=CC=CC(=C2)CCC(C)(C)O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)
![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)
![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)
![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)

![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)
![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)